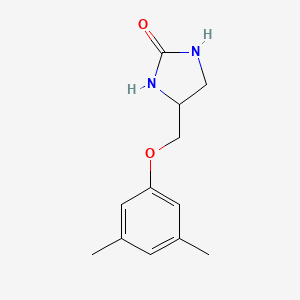
Maurocalcine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Maurocalcine, a component of the venom of Scorpio maurus palmatus, was discovered by Michel De Waard, co-founder of Smartox. this compound folds according to an inhibitor cysteine knot. Such as Imperatoxin A, this compound acts as a high affinity agonist of the type-1 ryanodine receptor expressed in skeletal muscles with an affinity in the 10 nM range. this compound induces an increase in channel opening probability accompanied by sudden transitions to long lasting subconductance states. this compound has also been characterized as a cell penetrating peptide and its pharmacological activity can be observed upon extracellular perfusion.
Properties
Molecular Formula |
C156H260N56O46S6 |
|---|---|
Molecular Weight |
3858.8 Da |
Appearance |
White lyophilized solidPurity rate: > 98 %AA sequence: Gly-Asp-Cys3-Leu-Pro-His-Leu-Lys-Leu-Cys10-Lys-Glu-Asn-Lys-Asp-Cys16-Cys17-Ser-Lys-Lys-Cys21-Lys-Arg-Arg-Gly-Thr-Asn-Ile-Glu-Lys-Arg-Cys32-Arg-OHDisulfide bonds: Cys3-Cys17, Cys10-Cys21 and Cys16-Cys32Length (aa): 33 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



